

Application Notes and Protocols for Fluorescent Labeling of Apo-Enterobactin

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Compound of Interest

Compound Name: *apo-Enterobactin*

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Introduction

Enterobactin (Ent) is a high-affinity siderophore produced by many Gram-negative bacteria, such as *Escherichia coli*, to sequester ferric iron (Fe^{3+}) from the host environment. The remarkable efficiency of the enterobactin-mediated iron transport system makes it an attractive target for the development of novel antimicrobial agents. By attaching fluorescent probes to enterobactin, researchers can elucidate the mechanisms of its transport across the bacterial cell envelope, visualize its interaction with bacterial cells, and screen for molecules that inhibit this essential nutrient uptake pathway.[1]

These application notes provide detailed protocols for the fluorescent labeling of an enterobactin analog, enabling researchers to conduct transport studies using techniques like fluorescence microscopy and flow cytometry.[1]

Overview of Labeling Strategy

Direct labeling of native enterobactin is challenging due to the absence of suitable functional groups for conjugation. A more effective and widely adopted strategy involves the synthesis of a biomimetic enterobactin analog that incorporates a reactive handle, such as a primary amine. [2][3] A notable example is the analog EntKL, which features an amino group on its backbone that is amenable to labeling without significantly compromising its recognition by bacterial

uptake machinery.[1][2][3] This approach allows for efficient and specific conjugation of a variety of fluorescent probes.

Quantitative Data Summary

The following tables summarize key quantitative data for fluorescently labeled enterobactin analogs and their interactions with bacterial transport machinery.

Table 1: Spectroscopic Properties of Fluorescently Labeled Enterobactin Analogs

Fluorescent Probe	Conjugate	Excitation Max (nm)	Emission Max (nm)	Notes
Rhodamine	Rh-EntKL	~575	Not Specified	Rhodamine dyes are noted for their photostability and bright fluorescence.[1]
BODIPY FL	(AcO)EntKL-PEG4-BODIPYFL	Not Specified	Not Specified	Used for fluorescence labeling of <i>E. coli</i> and <i>P. aeruginosa</i> . [2][3]
BODIPY FL	(AcO)EntKL-BODIPYFL	Not Specified	Not Specified	Used for fluorescence labeling of <i>E. coli</i> and <i>P. aeruginosa</i> . [2][3]

Table 2: Binding Affinities of Ferric Enterobactin and its Analogs

Ligand	Receptor/Protein	Dissociation Constant (Kd)	Method	Citation
Ferric Enterobactin	FepA Receptor (E. coli)	~17 - 50 nM	In vivo binding assays	[4]
Ferric Enterobactin	FepB Periplasmic Protein	~30 nM	Intrinsic fluorescence	[4]
Apo-enterobactin	FepB Periplasmic Protein	~60 nM	Intrinsic fluorescence	[4]
Ferric Enantioenterobactin	FepB Periplasmic Protein	~15 nM	Intrinsic fluorescence	[4]

Experimental Protocols

Protocol 1: Fluorescent Labeling of Enterobactin Analog (EntKL) with a Rhodamine Dye

This protocol details the conjugation of a rhodamine-based fluorescent dye to the enterobactin analog EntKL.[1]

Materials:

- EntKL (synthesized with a primary amine handle)
- Rhodamine NHS Ester (e.g., 6-ROX NHS ester)
- Anhydrous Dimethylformamide (DMF)
- Anhydrous Dimethyl sulfoxide (DMSO)
- Triethylamine (TEA)

- Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column
- Acetonitrile (ACN)
- Trifluoroacetic acid (TFA)
- Mass spectrometer

Procedure:

- Preparation of EntKL: Dissolve EntKL in anhydrous DMF to a final concentration of 10 mM.
- Preparation of Rhodamine NHS Ester: Immediately before use, dissolve the rhodamine NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[\[1\]](#)
- Conjugation Reaction:
 - In a microcentrifuge tube, add a 1.5-fold molar excess of the dissolved rhodamine NHS ester to the EntKL solution.
 - Add a 2-fold molar excess of TEA to the reaction mixture to act as a base.[\[1\]](#)
 - Stir the reaction at room temperature for 4 hours in the dark.
- Purification:
 - Purify the reaction mixture by RP-HPLC on a C18 column.[\[1\]](#)
 - Use a gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) to elute the product.
 - Collect fractions and identify the Rh-EntKL conjugate by monitoring the absorbance at the excitation maximum of the rhodamine dye (around 575 nm).[\[1\]](#)
- Characterization: Confirm the identity and purity of the Rh-EntKL conjugate by mass spectrometry.[\[1\]](#)

Protocol 2: Bacterial Uptake Assay using Fluorescently Labeled Enterobactin

This protocol describes a general method for assessing the uptake of fluorescently labeled enterobactin by bacterial cells.

Materials:

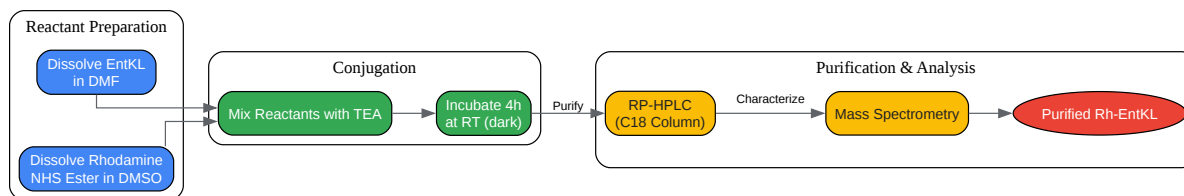
- Bacterial strain of interest (e.g., *E. coli*)
- Iron-deficient growth medium
- Fluorescently labeled enterobactin analog (e.g., Rh-EntKL)
- Phosphate-buffered saline (PBS)
- Flow cytometer or fluorescence microscope

Procedure:

- Cell Culture: Grow the bacterial strain to the mid-logarithmic phase in an iron-deficient medium to induce the expression of enterobactin transporters.[1]
- Uptake Assay:
 - Harvest the cells by centrifugation and wash with PBS.
 - Resuspend the cells in fresh, pre-warmed iron-deficient medium.
 - Add the fluorescently labeled enterobactin analog to the cell suspension at the desired concentration (e.g., 10 μ M).[2][3]
 - Incubate the cells at 37°C with shaking for a specific time period.
- Washing:
 - Harvest the cells by centrifugation.

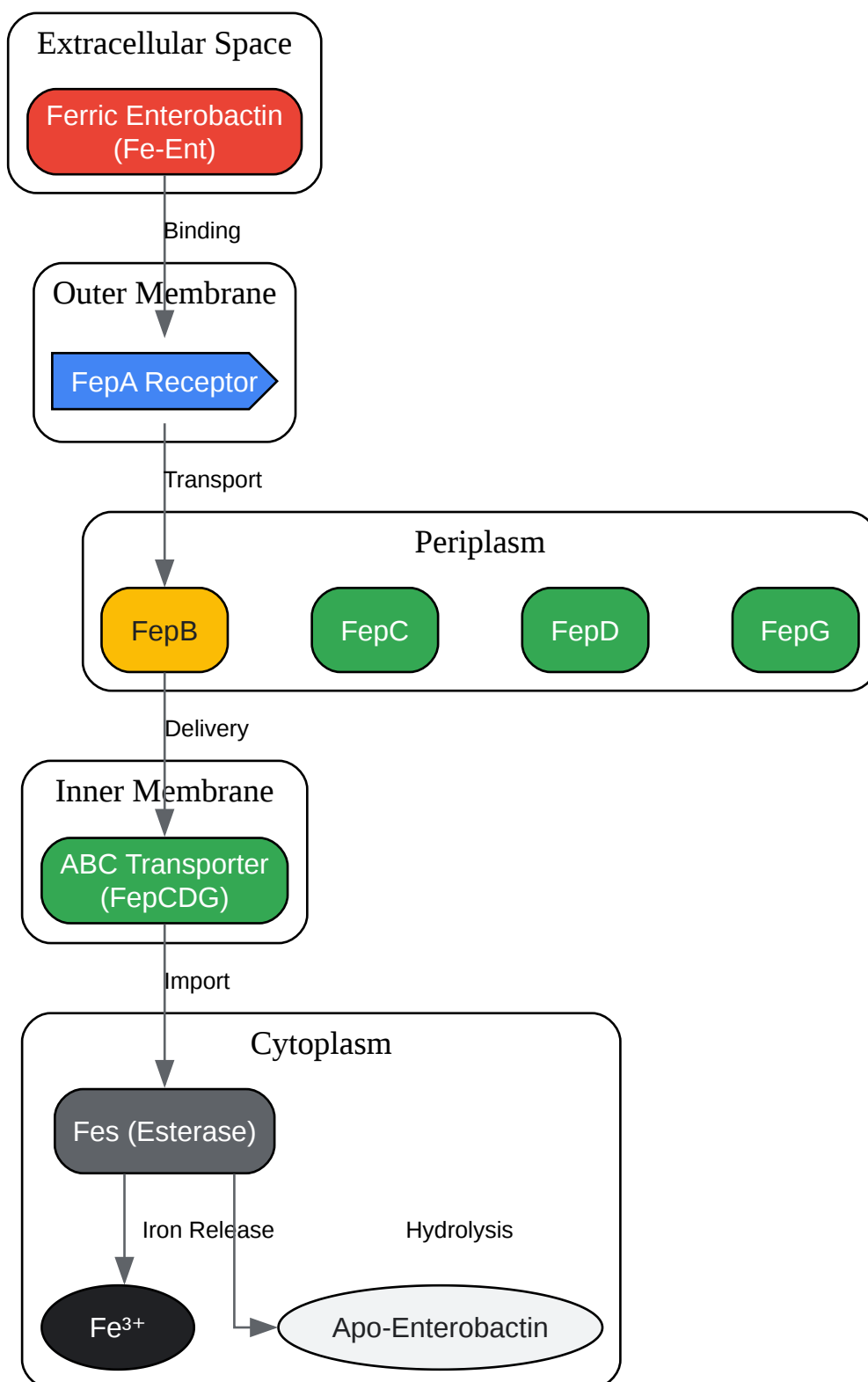
- Wash the cells multiple times with cold PBS to remove unbound fluorescent probe.
- Analysis:
 - Resuspend the final cell pellet in PBS.
 - Analyze the fluorescence of the bacterial cells using a flow cytometer or visualize the labeled cells using a fluorescence microscope.

Visualizations



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Caption: Workflow for the synthesis and purification of a fluorescently labeled enterobactin analog.



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Caption: Schematic of the ferric enterobactin uptake pathway in *E. coli*.

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